![molecular formula C20H21N3O3S B2425198 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate CAS No. 941959-01-9](/img/structure/B2425198.png)
2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate
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Overview
Description
The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles are known for their wide range of biological activities and are used in the development of various drugs .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can vary greatly depending on the specific substituents attached to the benzothiazole core .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives can be quite diverse, depending on the specific substituents present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary greatly depending on their specific structure .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 2-phenoxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-22-9-11-23(12-10-22)20-21-17-8-7-16(13-18(17)27-20)26-19(24)14-25-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVXXCOTGOFBEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate |
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